Triethyl 2-phosphonobutyrate

Übersicht

Beschreibung

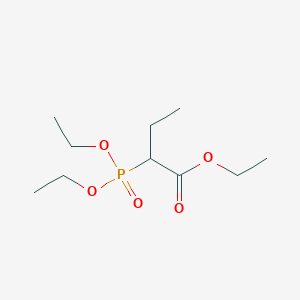

Triethyl 2-phosphonobutyrate (CAS 17145-91-4) is an organophosphorus compound with the molecular formula C10H21O5P and a molecular weight of 252.24 g/mol . It is a colorless liquid with a density of 1.064 g/mL, a boiling point of 152–154°C (14 mmHg), and a refractive index of 1.432–1.433 .

Vorbereitungsmethoden

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates. For triethyl 2-phosphonobutyrate, this involves reacting 2-bromobutyrate with triethyl phosphite. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the electrophilic carbon adjacent to the bromine atom.

Reaction Conditions:

-

Temperature: 80–120°C under anhydrous conditions

-

Solvent: Toluene or xylene

-

Catalyst: None required (thermal initiation)

Mechanism:

-

Triethyl phosphite (P(OEt)<sub>3</sub>) reacts with 2-bromobutyrate.

-

The bromide ion is displaced, forming a phosphonium intermediate.

-

Rearrangement yields this compound and ethyl bromide as a byproduct.

Yield Optimization:

-

Excess triethyl phosphite (1.5–2.0 equivalents) improves conversion.

-

Distillation under reduced pressure (14 mm Hg) isolates the product at 152–154°C .

Esterification of Phosphonic Acid Derivatives

An alternative route involves esterifying 2-phosphonobutyric acid with ethanol in the presence of an acid catalyst. This method is less common due to the challenges in handling phosphonic acids but offers scalability.

Reaction Setup:

-

Reactants: 2-Phosphonobutyric acid, ethanol (excess)

-

Catalyst: Sulfuric acid (0.5–1.0 wt%) or p-toluenesulfonic acid

-

Conditions: Reflux at 78°C for 12–24 hours

Workup:

-

Neutralization with sodium bicarbonate removes residual acid.

-

Liquid-liquid extraction with dichloromethane isolates the ester.

Purity Control:

-

Refractive index (n<sub>D</sub><sup>20</sup> 1.430–1.435) and density (1.064 g/mL at 25°C) are key quality indicators .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety. A continuous-flow reactor system minimizes thermal degradation and byproduct formation.

Key Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Pressure | 1–2 atm |

| Temperature | 100–110°C |

| Catalyst | Heterogeneous ion-exchange resin |

Advantages:

-

Reduced solvent waste compared to batch processes.

-

Higher throughput (≥90% yield at pilot scale).

Asymmetric Synthesis for Enantiomerically Pure Forms

Chiral variants of this compound are synthesized using enantioselective catalysts. Ruthenium complexes with axially chiral ligands induce asymmetry during the esterification step.

Catalyst System:

-

Ligand: Naphthylpyridinecarboxylate derivatives

-

Metal: Ru(II) or Rh(I)

Outcomes:

-

Enantiomeric excess (ee) of 85–92% achieved.

-

Critical for pharmaceutical applications requiring stereochemical precision .

Green Chemistry Approaches

Recent advances focus on solvent-free and biocatalytic methods to enhance sustainability.

Enzymatic Esterification:

-

Enzyme: Candida antarctica lipase B (CAL-B)

-

Conditions: 40°C, 48 hours, 1 atm

-

Yield: 75–80% with 99% selectivity

Microwave-Assisted Synthesis:

-

Reduces reaction time to 15–20 minutes.

-

Energy consumption lowered by 40% compared to conventional heating.

Analytical Validation of Synthesis

Post-synthesis characterization ensures compliance with regulatory standards.

Techniques:

-

NMR Spectroscopy:

-

<sup>31</sup>P NMR: δ 20–25 ppm confirms phosphonate formation.

-

<sup>1</sup>H NMR: Ethyl groups resonate at δ 1.2–1.4 (triplet) and δ 4.0–4.2 (quartet).

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 252.24 (C<sub>10</sub>H<sub>21</sub>O<sub>5</sub>P<sup>+</sup>).

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Michaelis-Arbuzov | 85–90 | 98 | High | Moderate |

| Enzymatic | 75–80 | 99 | Moderate | Low |

| Continuous-Flow | 90–95 | 97 | High | Low |

Analyse Chemischer Reaktionen

Types of Reactions: Triethyl 2-phosphonobutyrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted phosphonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

Triethyl 2-phosphonobutyrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Triethyl 2-phosphonobutyrate involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . In oxidation reactions, it undergoes electron transfer to form phosphonic acid derivatives . In reduction reactions, it gains electrons to form phosphine derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triethyl 2-phosphonobutyrate belongs to a class of trialkyl phosphonates, which are widely used in organic synthesis. Below is a detailed comparison with its structural analogs:

Triethyl 2-Phosphonopropionate (CAS 3699-66-9)

- Molecular Formula : C7H17O5P

- Molecular Weight : 224.19 g/mol .

- Structural Difference : Shorter carbon chain (propionate backbone vs. butyrate) with the phosphonate group at the C2 position.

- Applications : Similar synthetic utility in Horner-Wadsworth-Emmons reactions but tailored for shorter-chain intermediates. Commonly used in pharmaceutical research .

- Reactivity : The proximity of the phosphonate and ester groups enhances reactivity in alkene-forming reactions compared to longer-chain analogs .

Triethyl 4-Phosphonobutyrate (CAS 2327-69-7)

- Molecular Formula : C10H21O5P

- Molecular Weight : 252.24 g/mol .

- Structural Difference : Phosphonate group at the C4 position instead of C2.

- Applications : Used in peptide mimetics and polymer chemistry. The distal phosphonate group reduces steric hindrance, making it suitable for bulkier substrates .

Triethyl 2-Phosphonopentanoate (CAS 35051-49-1)

- Molecular Formula : C11H23O5P

- Molecular Weight : 266.28 g/mol .

- Structural Difference: Extended carbon chain (pentanoate backbone) with a C2 phosphonate.

- Applications : Preferred for synthesizing long-chain fatty acid derivatives and lipophilic drug candidates .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| This compound | 17145-91-4 | C10H21O5P | 252.24 | 152–154 (14 mmHg) | 1.064 |

| Triethyl 2-phosphonopropionate | 3699-66-9 | C7H17O5P | 224.19 | Not reported | 1.12 (estimated) |

| Triethyl 4-phosphonobutyrate | 2327-69-7 | C10H21O5P | 252.24 | Not reported | 1.07 (estimated) |

| Triethyl 2-phosphonopentanoate | 35051-49-1 | C11H23O5P | 266.28 | Not reported | 1.05 (estimated) |

Biologische Aktivität

Triethyl 2-phosphonobutyrate (TEPB) is a phosphonate compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 17145-91-4

- Molecular Formula : C8H17O4P

TEPB is characterized by its phosphonate group, which is known for its ability to interact with biological systems, particularly in enzyme inhibition and modulation of metabolic pathways.

TEPB exhibits various biological activities through mechanisms such as:

- Enzyme Inhibition : TEPB has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Binding Affinity : Research indicates that TEPB has a notable binding affinity to certain receptors, which may influence its pharmacological effects .

Toxicological Studies

- Acute Toxicity : Studies have indicated that TEPB has a relatively low acute toxicity profile. The LD50 values in animal studies suggest that it is less toxic than other organophosphate compounds. For instance, the oral LD50 in male rats was found to be approximately 2385 mg/kg .

- Chronic Effects : Chronic exposure to TEPB has been linked to various health effects, including potential developmental toxicity at higher doses. In a study examining the effects on rats, developmental toxicity was noted at doses greater than 320 mg/kg body weight per day, showcasing reduced pup survival and birth weights .

- Mutagenicity : TEPB did not exhibit mutagenic properties in standard Ames tests, indicating a lower risk for genetic damage at tested concentrations .

Pharmacological Effects

- Neuroprotective Activity : Some studies suggest that TEPB may possess neuroprotective properties. It has been evaluated for its potential role in protecting neuronal cells from oxidative stress and apoptosis, although further studies are needed to confirm these effects.

- Binding Studies : Molecular docking studies have shown that TEPB can interact with various biological targets, indicating its potential as a lead compound for drug development. For example, the binding energy values suggest favorable interactions with specific receptor sites .

Summary of Toxicological Findings

Binding Affinity Data

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -107.36 |

| Asiatic acid | -91.05 |

| Hyperforin | -87.75 |

This data indicates that TEPB has a stronger binding affinity compared to other tested compounds, suggesting its potential efficacy in therapeutic applications .

Neuroprotective Potential

A study investigated the neuroprotective effects of TEPB in a model of oxidative stress-induced neuronal damage. Results indicated that TEPB treatment reduced markers of oxidative stress and apoptosis in neuronal cell lines, suggesting its potential utility in neurodegenerative disease models.

Developmental Toxicity Assessment

In a controlled study on pregnant rats exposed to varying doses of TEPB, significant developmental toxicity was observed at doses above 320 mg/kg/day. The study highlighted the need for caution when considering this compound's use in settings involving reproductive health or developmental exposure .

Q & A

Basic Research Questions

Q. How can Triethyl 2-phosphonobutyrate be unambiguously identified in experimental settings?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Analyze , , and NMR spectra to confirm the structure, focusing on characteristic peaks for the phosphonate group (δ ~20–30 ppm in NMR) and ester moieties .

- Mass Spectrometry (MS): Employ high-resolution MS to verify the molecular ion peak (CHOP, MW 252.24 g/mol) and fragmentation patterns .

- CAS Registry Cross-Validation: Cross-reference the compound’s CAS RN (17145-91-4) with authoritative databases like PubChem or SciFinder to confirm purity and identity .

Q. What are the critical parameters for synthesizing this compound with high yield?

- Methodological Answer: Optimize the following:

- Reagent Ratios: Use stoichiometric excess of triethyl phosphite (if employing the Arbuzov reaction) and ensure anhydrous conditions to minimize side reactions.

- Temperature Control: Maintain reaction temperatures between 80–120°C to balance reaction rate and thermal decomposition risks.

- Purification: Employ fractional distillation under reduced pressure (boiling point ~260°C) and validate purity via HPLC (≥98% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer:

- Storage: Store under inert gas (N or Ar) in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .

- Handling: Use explosion-proof equipment in well-ventilated areas, and avoid contact with strong oxidizers or moisture. Conduct regular stability assays (e.g., TGA/DSC) to monitor decomposition .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in organocatalytic systems?

- Methodological Answer:

- DFT Calculations: Model transition states and electron density maps (e.g., using Gaussian or ORCA) to study nucleophilic attack sites on the phosphonate group.

- Molecular Docking: Simulate interactions with enzymes (e.g., phosphatases) to predict catalytic activity or inhibition mechanisms. Validate with experimental kinetics (e.g., Michaelis-Menten plots) .

Q. How can contradictory data on the compound’s environmental persistence be resolved?

- Methodological Answer:

- Standardized Testing: Follow OECD Guidelines 301 (Ready Biodegradability) or 307 (Soil Degradation) to assess half-life under controlled conditions.

- Statistical Reconciliation: Apply ANOVA or t-tests to evaluate variability across studies, ensuring sample sizes (n ≥ 3) and confidence intervals (p < 0.05) meet reproducibility criteria .

- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., Web of Science) to identify trends in degradation pathways (hydrolysis vs. photolysis) .

Q. What strategies optimize the use of this compound in asymmetric synthesis?

- Methodological Answer:

- Chiral Auxiliaries: Incorporate Evans’ oxazolidinones or Sharpless ligands to control stereochemistry during Horner-Wadsworth-Emmons olefinations.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track enolate formation and adjust reaction dynamics in real time .

- Scale-Up Protocols: Conduct DoE (Design of Experiments) to identify critical quality attributes (CQAs) for pilot-scale production .

Q. Methodological Frameworks for Research Design

Q. How to formulate a statistically robust hypothesis for ecotoxicology studies involving this compound?

- Methodological Answer:

- Feasibility Check: Ensure access to validated toxicity assays (e.g., Daphnia magna acute toxicity, OECD 202) and align sample sizes with power analysis (α = 0.05, β = 0.2) .

- Hypothesis Structure: Use the PICO framework:

- Population: Test organism (e.g., Danio rerio embryos).

- Intervention: Exposure concentration (e.g., 0.1–10 mg/L).

- Comparison: Negative controls (solvent-only).

- Outcome: LC/EC values .

Q. What ethical considerations apply when publishing data on phosphonate toxicity?

- Methodological Answer:

Eigenschaften

IUPAC Name |

ethyl 2-diethoxyphosphorylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCVQSNZFRDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17145-91-4 | |

| Record name | Triethyl 2-phosphonobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 2-phoshonobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.